1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea

Overview

Description

Kinetics and Mechanism of Transformation

The transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-one-3-yl]-N-methyl-isothiuronium bromide into a thiazolidin-4-one derivative involves general base, acid, and hydroxide-ion catalyses. The rate-limiting step is the deprotonation of a tetrahedral intermediate, with the pKa of the starting compound determined both kinetically and potentiometrically. The reaction kinetics are influenced by the pKa value of the acid buffer component, with a Brønsted coefficient that decreases with increasing pKa value, indicating a shift from general-base to specific-base catalysis in certain amine buffers .

Synthesis and Characterization of Thiourea Derivative

A new thiourea derivative was synthesized and characterized using various spectroscopic techniques. Computational studies were performed using DFT, revealing the molecule's electronic properties, such as chemical potential and hardness. The compound demonstrated the ability to bind to DNA, with a significant binding constant and interaction with specific DNA bases. Additionally, cytotoxicity against the MCF-7 cell line was assessed, indicating potential as a lead compound for further study .

Formation of Metal-Lustrous Organic Crystals

Synthesis of various 2-aryl-1-(4-methoxyphenyl)pyrroles led to the formation of organic crystals with metallic luster. The lustrous appearance is dependent on the nature of the 2-aryl group, with different substituents yielding different colors, such as greenish-yellow and gold-like. This study suggests a relationship between crystal structure and the metallic color observed .

X-ray Powder Diffraction Data

X-ray powder diffraction data for a compound related to the anticoagulant apixaban was reported. The compound, an important intermediate in the synthesis of apixaban, was characterized by its unit-cell parameters and space group, with no detectable impurities observed. This data is crucial for understanding the crystalline structure of the compound .

Structure and Conformation of Solvated Compound

The crystal structure and molecular conformation of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were studied. This compound, a potential antineoplastic agent, was analyzed using X-ray analysis and AM1 molecular orbital methods. The study revealed an essentially planar methoxyphenyl ring linked to an oxo-pyrrolidine moiety, with intermolecular hydrogen bonds forming one-dimensional chains in the solid state .

Three-Component Synthesis of Pyridine Derivative

A novel pyridine derivative was synthesized through a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine. The reaction yielded a 40% product at room temperature, with the structure confirmed by NMR, mass spectrometry, and X-ray single crystal diffraction. This synthesis approach demonstrates the potential for creating complex molecules through multi-component reactions .

Synthesis and Properties of Heterocyclic Betaines

New heterocyclic betaines were synthesized by reacting alkyl 2H-azirine-2-carboxylates with pyridinium salts. These betaines exist as NH-tautomers and form dimers through hydrogen bonds in the solid state. The absorption properties of these betaines were studied, showing a charge transfer between the pyrrole unit and the pyridinium group, with a blue shift observed in protic solvents .

Scientific Research Applications

Electrochromic Polymers and Devices

One of the applications involves the synthesis of electrochromic polymers incorporating methoxyphenyl units. For instance, a study by Su, Chang, and Wu (2017) on dithienylpyrroles-based electrochromic polymers highlighted the synthesis of polymers using methoxyphenyl units. These polymers displayed significant electrochromic properties, suggesting potential applications in high-contrast electrochromic devices. The polymers were evaluated for their coloration efficiency and stability, indicating their suitability for use in smart windows and displays (Su, Chang, & Wu, 2017).

Molecular Docking and DNA Binding

Another study focused on the synthesis, characterization, molecular docking, and DNA binding activities of a compound closely related to 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea. Mushtaque et al. (2016) synthesized a new compound and investigated its interaction with DNA through molecular docking. This study provided insights into the compound's potential as a DNA binder, indicating applications in the field of molecular biology and genetics (Mushtaque et al., 2016).

Anticancer Research

Research on heterocycle compounds related to 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea has shown promising results in anticancer studies. Ding and Zhong (2022) synthesized a new heterocycle compound and explored its application in the treatment of children's bronchial pneumonia. Although the primary focus was on bronchial pneumonia, the compound's mechanism of action suggested potential anticancer properties through its interaction with cellular receptors (Ding & Zhong, 2022).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target various proteins and enzymes . For instance, a compound with a similar structure, Apixaban, is a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade .

Mode of Action

A study on a structurally similar compound, 1-(4-methoxyphenyl)pent-1-en-3-one, suggests that it may induce micronuclei formation, which is a marker of chromosomal damage and genome instability .

Biochemical Pathways

For example, benzimidazole derivatives have been reported to suppress oxidative stress and inflammatory markers .

Pharmacokinetics

A study on a structurally similar compound, apixaban, suggests that it has good bioavailability, low clearance, and a small volume of distribution .

Result of Action

Based on studies of similar compounds, it can be inferred that it may have potential therapeutic effects, such as anti-inflammatory and antioxidant activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .

properties

IUPAC Name |

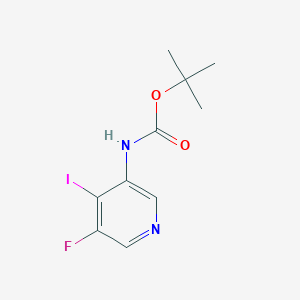

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-24-16-9-7-15(8-10-16)21-12-14(11-17(21)22)20-18(23)19-13-5-3-2-4-6-13/h2-10,14H,11-12H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHKSNMJLKAQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325750 | |

| Record name | 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea | |

CAS RN |

877640-43-2 | |

| Record name | 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)

![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)

![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)

![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)

![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)